molecular formula C10H8N4S B1472817 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 2097962-70-2

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1472817
CAS No.: 2097962-70-2
M. Wt: 216.26 g/mol
InChI Key: ZYYOOSYIHHHAOU-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the CAS Number 2097962-70-2 and a molecular formula of C10H8N4S, corresponding to a molecular weight of 216.26 g/mol . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a notable family of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their structural similarity to purines . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in drug discovery . Derivatives of this core structure have been extensively investigated for their potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . Research indicates that these compounds can inhibit a wide range of kinases, including CK2, EGFR, B-Raf, MEK, CDK1, CDK2, and TRKA, thereby disrupting signaling pathways essential for cancer cell proliferation and survival . The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions, such as between 3(5)-aminopyrazoles and 1,3-biselectrophilic systems like β-enaminones . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-8-4-12-10-3-9(13-14(10)5-8)7-1-2-15-6-7/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYOOSYIHHHAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Hydrazone Intermediate

  • Starting with ethyl cyanoacetate and an appropriate diazonium salt (e.g., 4-hydroxybenzenediazonium chloride), a coupling reaction forms an arylhydrazonocyanoacetate intermediate.
  • This intermediate exists as an equilibrium mixture of syn- and anti-isomers, characterized by NMR spectroscopy.

Step 2: Formation of Pyrazolohydrazone

  • Treatment of the hydrazone with hydrazine hydrate yields a pyrazolohydrazone compound.
  • This intermediate is crucial for subsequent ring closure.

Step 3: Cyclization to Pyrazolo[1,5-a]pyrimidine Core

  • The pyrazolohydrazone reacts with 1,3-dicarbonyl compounds such as 2,4-pentanedione or enaminonitriles to form the pyrazolo[1,5-a]pyrimidine ring system.
  • The reaction proceeds via condensation and cyclization, yielding the fused heterocyclic structure.

Step 5: Amination at the 6-Position

  • Amination is achieved via diazotization of an appropriate precursor followed by reduction, introducing the amino group at the 6-position of the pyrimidine ring.
  • This step is critical for obtaining the target compound with the correct substitution pattern.

Reaction Conditions and Techniques

  • Microwave Irradiation: Microwave-assisted synthesis has been employed to enhance reaction rates and yields in pyrazolo[1,5-a]pyrimidine derivatives, particularly in dye applications, suggesting potential utility for this compound's synthesis.
  • Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF), depending on the step.
  • Catalysts and Reagents: Hydrazine hydrate, 1,3-dicarbonyl compounds, and diazonium salts are principal reagents. Reduction may use agents like sodium dithionite or catalytic hydrogenation.
  • Temperature: Reactions are typically conducted under reflux or elevated temperatures (often 80–150 °C), with microwave methods allowing shorter reaction times.

Analytical and Characterization Data

  • NMR Spectroscopy: 1H, 13C, and 2D NMR (HMBC, HSQC) are used extensively to confirm structural assignments and tautomeric forms.
  • Mass Spectrometry: Confirms molecular weight (216.26 g/mol for the target compound).
  • IR Spectroscopy: Identifies functional groups such as amino and cyano groups.
  • Chromatography: Used for purification and monitoring reaction progress.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Reagents/Conditions Purpose Notes
1 Coupling to form hydrazone Ethyl cyanoacetate + diazonium salt Form hydrazonocyanoacetate Equilibrium of syn/anti isomers
2 Hydrazone to pyrazolohydrazone Hydrazine hydrate Generate pyrazolohydrazone Precursor for ring closure
3 Cyclization 2,4-Pentanedione or enaminonitrile Form pyrazolo[1,5-a]pyrimidine Ring closure step
4 Thiophene substitution Thiophene derivatives or coupling agents Introduce thiophen-3-yl group Position-specific substitution
5 Amination Diazotization + reduction Install amino group at C-6 Final functionalization step

Research Findings and Notes

  • The synthetic methodology for pyrazolo[1,5-a]pyrimidines is well-established, with adaptations for thiophene substitution.
  • Microwave-assisted synthesis improves efficiency and dyeing properties in related compounds, which may be applicable for scale-up or optimization.
  • Structural elucidation via advanced NMR techniques confirms regioselectivity and tautomeric stability, ensuring the desired substitution pattern.
  • The amino group at position 6 is critical for biological activity and further functionalization potential.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its pharmacological potential :

  • Anti-inflammatory Agents : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Anticancer Activity : Several studies highlight the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated selective cytotoxicity against various cancer cell lines by inhibiting specific kinases involved in cell cycle regulation .

Biological Studies

The interaction of 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine with biological targets has been a focus of research:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1), which are crucial for cancer cell proliferation .
  • Mechanism of Action : The compound's mechanism involves binding to specific receptors and enzymes, leading to altered signaling pathways associated with disease progression .

Materials Science

In materials science, the unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics:

  • Organic Electronics : The structural features of this compound position it as a candidate for use in organic semiconductors and photovoltaic devices due to its potential charge transport capabilities .

Case Studies

Several case studies have documented the applications and effectiveness of this compound:

  • Study on Anti-inflammatory Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives exhibited significant inhibition of COX enzymes in vitro, suggesting their potential as anti-inflammatory agents .
  • Anticancer Activity Assessment :
    • Research conducted on various cancer cell lines revealed that the compound effectively reduced cell viability at low concentrations, indicating potent anticancer activity. The study highlighted the selective nature of the compound against specific cancer types .
  • Material Properties Investigation :
    • Investigations into the electronic properties of thiophene-containing compounds indicated their suitability for use in organic photovoltaic applications. The study emphasized the role of the thiophene moiety in enhancing charge mobility within organic materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine with analogous pyrazolopyrimidine derivatives, focusing on structural variations, synthesis methods, and biological activities.

Substituent Variations and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key References
This compound Thiophen-3-yl (C₂), NH₂ (C₆) C₉H₇N₄S 217.25 ~1.5 56.21
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine Thiophen-3-yl (C₆), CH₃ (C₂), NH₂ (C₇) C₁₀H₉N₄S 233.28 ~1.8 56.21
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine Tetrahydro-2H-pyran-4-yl (C₂), NH₂ (C₆) C₁₁H₁₄N₄O 218.26 ~1.2 66.76
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine CF₃ (C₂), NH₂ (C₆) C₇H₅F₃N₄ 210.14 ~1.9 56.21

Key Observations :

  • Thiophene vs.

Insights :

  • Thiophene-containing derivatives (e.g., the target compound) are unexplored in the provided evidence for specific bioactivities.

Biological Activity

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H8N4SC_{10}H_{8}N_{4}S, with a molecular weight of 220.26 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core fused with a thiophene ring, which contributes to its unique electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
  • Receptor Binding : It exhibits binding affinity towards adenosine receptors (A1 and A2A), which are implicated in various physiological processes including inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeTarget/AssayIC50/Other ValuesReference
Anti-inflammatoryCOX-2 inhibitionIC50 = 0.04 μmol
AntimicrobialVarious bacterial strainsMIC = 0.22 - 0.25 μg/mL
AntioxidantDPPH scavenging assaySignificant inhibition
CytotoxicityCancer cell linesVaries by cell line

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, showed significant inhibition of COX enzymes, suggesting potential use in treating inflammatory conditions .
  • Antimicrobial Activity : Research indicated that this compound exhibited potent antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL . This positions it as a candidate for further development in antibiotic therapies.
  • Antioxidant Properties : In vitro studies demonstrated strong antioxidant activity through DPPH radical scavenging assays, indicating its potential utility in combating oxidative stress-related diseases .
  • Cytotoxic Effects : Preliminary cytotoxicity assays against several cancer cell lines revealed variable effects depending on the specific derivative tested, with some showing promising results warranting further investigation into their anticancer potential .

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of both the pyrazolo[1,5-a]pyrimidine core and the thiophene moiety in modulating biological activity. Modifications at various positions on the ring structures can lead to enhanced potency against specific targets while minimizing toxicity.

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with thiophene-containing carbonyl precursors. Key steps include:

  • Reagent Selection : Use pyridine or DMF as solvents for nucleophilic substitution (e.g., thiophen-3-yl group introduction) .
  • Temperature Control : Reflux conditions (80–120°C) are critical for ring closure, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
  • Purification : Recrystallization from ethanol or dioxane improves purity, with yields ranging from 62–70% in similar compounds .
    Optimization Tips :
  • Vary molar ratios of reactants (e.g., 1:1.2 for aminopyrazole:carbonyl precursor).
  • Introduce catalytic bases (e.g., sodium acetate) to enhance cyclization efficiency .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core and thiophene substitution. Key signals include:
    • Pyrimidine NH₂: δ 6.8–7.2 ppm (broad singlet).
    • Thiophene protons: δ 7.3–7.6 ppm (multiplet) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 243.1 for C₁₀H₈N₄S).
  • IR Spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Discrepancies often arise from:

  • Compound Purity : Use HPLC (>95% purity) to exclude impurities affecting bioassays .
  • Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24–72 hrs) .
  • Orthogonal Assays : Confirm kinase inhibition (e.g., CDK2) via both enzymatic and cellular assays to rule off-target effects .
    Example : A derivative showed IC₅₀ = 0.2 µM in enzymatic assays but required 5 µM in cell-based models due to membrane permeability issues .

Advanced: What structural modifications enhance kinase inhibition while reducing cytotoxicity?

Answer:

  • Core Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃ at position 2) to improve target binding .
    • Replace thiophene with pyridyl groups to modulate solubility .
  • Side Chain Engineering :
    • Add polar substituents (e.g., -OH, -NH₂) to reduce logP and minimize off-target interactions .
      Case Study :
  • Compound A : 2-CF₃ derivative showed 10× selectivity for CDK9 over CDK1 due to steric compatibility with the ATP-binding pocket .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins with saline .

Advanced: How can computational methods guide the design of derivatives with improved ADMET properties?

Answer:

  • Molecular Docking : Predict binding modes to kinases (e.g., CDK2) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu81) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski violations) and cytochrome P450 interactions .
    Example : A methyl-substituted analog reduced hepatic clearance by 40% compared to the parent compound .

Basic: What solvent systems are optimal for recrystallization?

Answer:

  • Ethanol/Water (1:1) : Effective for removing unreacted starting materials .
  • Dioxane : Yields high-purity crystals (>99%) for X-ray diffraction studies .

Advanced: How to address low yields in Suzuki-Miyaura couplings for functionalization?

Answer:

  • Catalyst Optimization : Use Pd(PPh₃)₄ (2 mol%) with Cs₂CO₃ as base in THF/water (3:1) at 80°C .
  • Protecting Groups : Temporarily protect NH₂ with Boc to prevent side reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine

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